4-Phenylheptan-4-yl butanoate
Description
4-Phenylheptan-4-yl butanoate is a branched-chain ester characterized by a phenyl group substituted at the 4-position of a heptanol backbone, esterified with butanoic acid.
Properties
CAS No. |
823814-17-1 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-phenylheptan-4-yl butanoate |
InChI |
InChI=1S/C17H26O2/c1-4-10-16(18)19-17(13-5-2,14-6-3)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI Key |
QVTJCPSNYVZTKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(CCC)(CCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylheptan-4-yl butanoate can be synthesized through the esterification reaction between 4-phenylheptan-4-ol and butanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of 4-Phenylheptan-4-yl butanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester .
Chemical Reactions Analysis
Types of Reactions
4-Phenylheptan-4-yl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 4-phenylheptan-4-ol and butanoic acid.
Reduction: The ester can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 4-Phenylheptan-4-ol and butanoic acid.
Reduction: 4-Phenylheptan-4-ol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
4-Phenylheptan-4-yl butanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Phenylheptan-4-yl butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis in biological systems, releasing the active alcohol and acid components. These components can then interact with various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-phenylheptan-4-yl butanoate with structurally related esters:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 4-Phenylheptan-4-yl butanoate | C₁₇H₂₄O₂ | 260.37 | ~280 (estimated) | Phenyl, ester |
| Ethyl butanoate | C₆H₁₂O₂ | 116.16 | 121 | Ester |
| Geranyl butanoate | C₁₄H₂₄O₂ | 224.34 | 272 | Terpene-derived ester |
| Methyl butanoate | C₅H₁₀O₂ | 102.13 | 102 | Short-chain ester |
Notes:
- Geranyl butanoate shares a similar molecular weight but features a terpene backbone, which is critical for fragrance applications .
Kinetic and Catalytic Behavior
- Enzymatic synthesis of geranyl butanoate shows faster kinetics (equilibrium reached in 6–8 hours) compared to ethyl butanoate (12–24 hours), attributed to substrate accessibility in immobilized systems .
- Free acid catalysts for ethyl butanoate synthesis exhibit lower reusability than immobilized enzymes, a consideration for scaling 4-phenylheptan-4-yl butanoate production .
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